molecular formula C23H30N8O3S B1684593 Apitolisib CAS No. 1032754-93-0

Apitolisib

Cat. No. B1684593
CAS RN: 1032754-93-0
M. Wt: 498.6 g/mol
InChI Key: YOVVNQKCSKSHKT-HNNXBMFYSA-N
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Description

  • Scientific Research Applications

      Cancer Research: Apitolisib’s primary focus lies in cancer therapy due to its impact on the PI3K–PTEN–AKT–mTOR signaling network.

      Biology: Researchers study its effects on cell growth, survival, and metabolism.

      Medicine: Clinical trials explore its efficacy in different cancer types.

      Industry: Potential applications in drug development and personalized medicine.

  • Mechanism of Action

    • Apitolisib inhibits PI3K and mTOR kinases, disrupting the PI3K–AKT–mTOR pathway.
    • By doing so, it interferes with cell proliferation, survival, and metabolism.
    • Molecular targets include PI3K isoforms and mTOR complexes (mTORC1 and mTORC2).
  • Safety and Hazards

    The commonest toxicities related to Apitolisib at the recommended phase 2 dose (RP2D) at 40 mg once daily included hyperglycemia (18%), rash (14%), liver dysfunction (12%), diarrhea (10%), pneumonitis (8%), mucosal inflammation (6%), and fatigue (4%) . It is also very toxic if swallowed, irritating to skin, and poses a risk of serious damages to eyes .

    Future Directions

    Apitolisib has shown promise in the treatment of various cancers. For instance, it has been used in trials studying the treatment of solid cancers, breast cancer, prostate cancer, renal cell carcinoma, and endometrial carcinoma . Future research may focus on exploring the synergy for combining PI3K inhibitors and immune checkpoint inhibitors in cancer treatment .

    Biochemical Analysis

    Biochemical Properties

    Apitolisib plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is a potent inhibitor of class I PI3K and mTOR kinases . These kinases are critical components of the PI3K-Akt-mTOR signaling pathway, which regulates cell growth, survival, and metabolism . By inhibiting these kinases, this compound disrupts this pathway, thereby exerting its therapeutic effects .

    Cellular Effects

    This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in hepatocellular carcinoma cells, this compound counteracts the effect of HIF-2α, thereby inducing cell apoptosis . It also exhibits dose-proportional pharmacokinetics with target modulation at doses ≥16 mg .

    Molecular Mechanism

    The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a dual inhibitor of class I PI3K and mTOR kinases, this compound exerts its effects at the molecular level . It suppresses phosphorylated serine-473 AKT levels by ≥90% in platelet-rich plasma within 4 hours at the maximum tolerated dose (MTD) of 50 mg .

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, this compound demonstrated favorable pharmacokinetics and evidence of biologic activity in a first-in-human phase I study .

    Metabolic Pathways

    This compound is involved in the PI3K-Akt-mTOR signaling pathway . This pathway is a critical driver of oncogenesis, and successful inhibition of this system is a major objective in cancer drug discovery

    Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for apitolisib are not widely available in the public domain. it is synthesized through chemical processes.
    • Researchers have optimized its synthesis to achieve favorable pharmacokinetics and biological activity.
  • Chemical Reactions Analysis

    • Apitolisib inhibits both PI3K isoforms (α, β, δ, γ) with IC50 values of 5 nM, 27 nM, 7 nM, and 14 nM, respectively.
    • It also acts as an mTOR inhibitor with a Ki value of 17 nM.
    • The compound undergoes various reactions, including phosphorylation and modulation of downstream signaling pathways.
  • Comparison with Similar Compounds

    • Apitolisib’s uniqueness lies in its dual inhibition of PI3K and mTOR.
    • Similar compounds include other PI3K inhibitors (e.g., idelalisib, copanlisib) and mTOR inhibitors (e.g., everolimus, temsirolimus).

    properties

    IUPAC Name

    (2S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C23H30N8O3S/c1-14-17(13-29-3-5-31(6-4-29)22(33)15(2)32)35-19-18(14)27-20(16-11-25-23(24)26-12-16)28-21(19)30-7-9-34-10-8-30/h11-12,15,32H,3-10,13H2,1-2H3,(H2,24,25,26)/t15-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YOVVNQKCSKSHKT-HNNXBMFYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)C(C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)N)CN5CCN(CC5)C(=O)[C@H](C)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C23H30N8O3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50145738
    Record name Apitolisib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50145738
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    498.6 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    1032754-93-0
    Record name Apitolisib [USAN:INN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032754930
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Apitolisib
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB12180
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name Apitolisib
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50145738
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name APITOLISIB
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C854K1MIJ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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